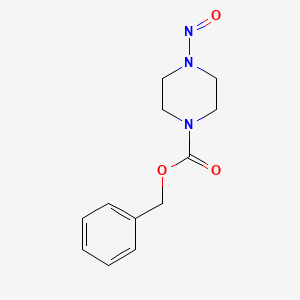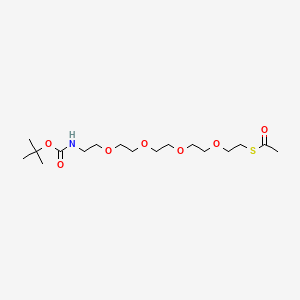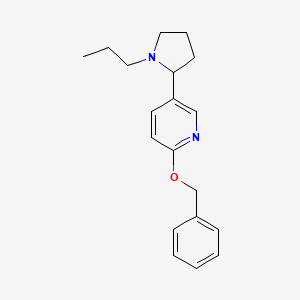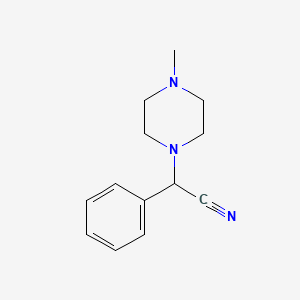
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropylpyrrolidinyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Isopropylpyrrolidinyl Group: This step involves the reaction of the pyridine derivative with an appropriate isopropylpyrrolidine precursor, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the isopropylpyrrolidinyl group.
3-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine: Lacks the chlorine atom.
6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine: Has a methyl group instead of an isopropyl group.
Uniqueness
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, isopropylpyrrolidinyl group, and methyl group together make it distinct from other pyridine derivatives.
Propriétés
Formule moléculaire |
C13H19ClN2 |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
6-chloro-2-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3 |
Clé InChI |
HIDTXZYYWFIPKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)





![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)





